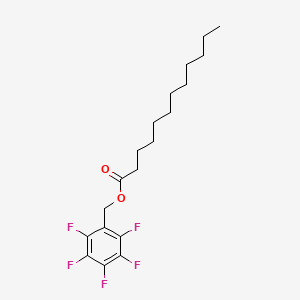
(Pentafluorophenyl)methyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentafluorophenyl)methyl dodecanoate is an organic compound characterized by the presence of a pentafluorophenyl group attached to a methyl dodecanoate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)methyl dodecanoate typically involves the esterification of dodecanoic acid with (pentafluorophenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Pentafluorophenyl)methyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pentafluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
(Pentafluorophenyl)methyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (Pentafluorophenyl)methyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s reactivity and binding affinity, allowing it to effectively participate in various biochemical processes. The ester group can undergo hydrolysis, releasing the active components that exert their effects through specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (Pentafluorophenyl)methyl octanoate
- (Pentafluorophenyl)methyl hexanoate
- (Pentafluorophenyl)methyl butanoate
Uniqueness
(Pentafluorophenyl)methyl dodecanoate stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This compound exhibits higher hydrophobicity and stability compared to its shorter-chain analogs, making it particularly useful in applications requiring these characteristics .
Propiedades
Número CAS |
21635-07-4 |
|---|---|
Fórmula molecular |
C19H25F5O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)methyl dodecanoate |
InChI |
InChI=1S/C19H25F5O2/c1-2-3-4-5-6-7-8-9-10-11-14(25)26-12-13-15(20)17(22)19(24)18(23)16(13)21/h2-12H2,1H3 |
Clave InChI |
KRDRFQRZSRCHMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


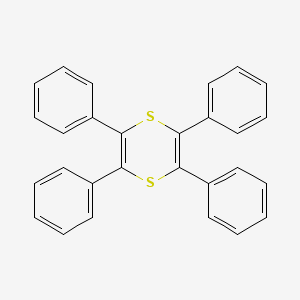
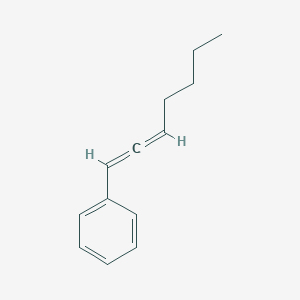
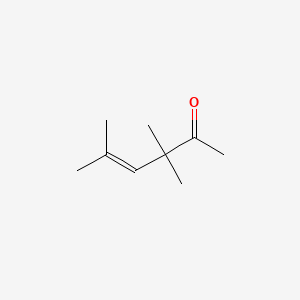
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
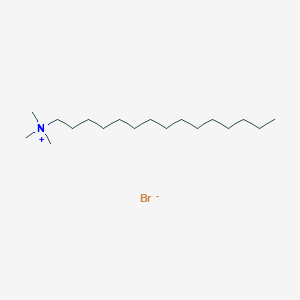
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
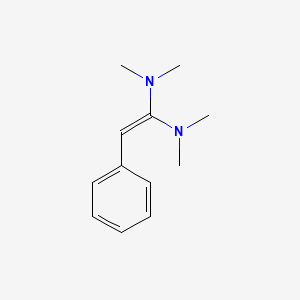
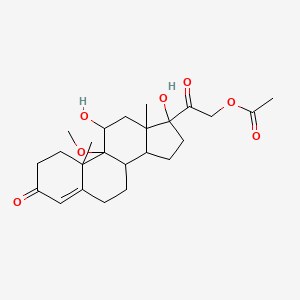

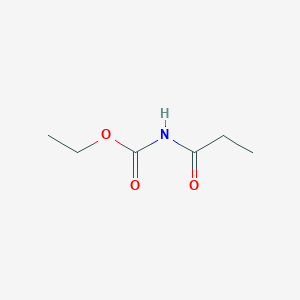
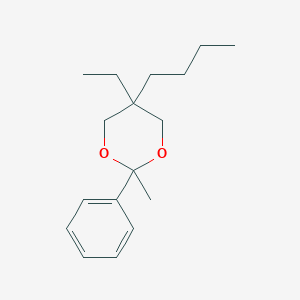
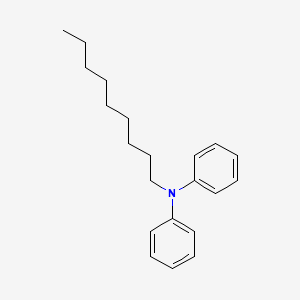
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

